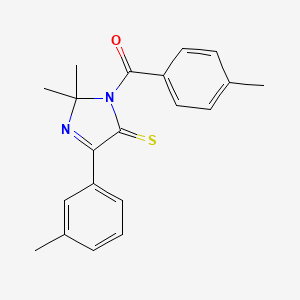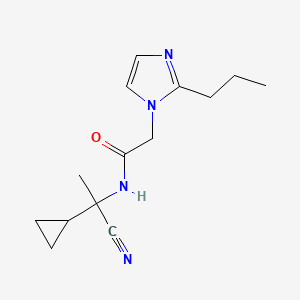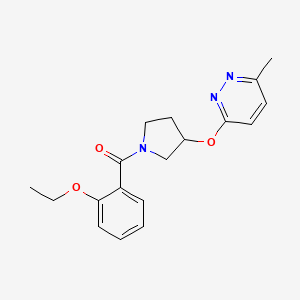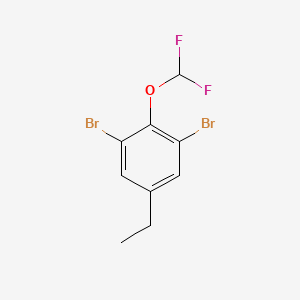![molecular formula C15H21N3O4S B2940814 3-[5-(diethylsulfamoyl)-1-methyl-1H-1,3-benzodiazol-2-yl]propanoic acid CAS No. 735322-69-7](/img/structure/B2940814.png)
3-[5-(diethylsulfamoyl)-1-methyl-1H-1,3-benzodiazol-2-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[5-(diethylsulfamoyl)-1-methyl-1H-1,3-benzodiazol-2-yl]propanoic acid” is a chemical compound with the molecular formula C15H21N3O4S . It has a molecular weight of 339.41 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21N3O4S/c1-4-18(5-2)24(22,23)12-7-8-14-13(11-12)17-15(19(14)6-3)9-10-16(20)21/h7-8,11H,4-6,9-10H2,1-3H3,(H,20,21) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 339.41 , and its molecular formula is C15H21N3O4S .科学的研究の応用
Environmental Impact and Fate
Parabens, including compounds structurally related to the mentioned chemical, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. Despite treatments that eliminate them well from wastewater, they persist at low levels in effluents and are ubiquitous in surface water and sediments. This persistence is due to the continuous introduction of paraben-based products into the environment. Studies suggest the need for further investigation into the toxicity of chlorinated by-products formed from reactions with free chlorine, as these by-products are more stable and persistent than their parent compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmacological Implications
Research has delved into the pharmacological profiles of various compounds, including those structurally related to or derived from benzothiazole derivatives. These studies highlight the broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. For instance, gallic acid, which shares similar phenolic characteristics with other compounds, exhibits significant anti-inflammatory properties, suggesting the potential for compounds like 3-[5-(diethylsulfamoyl)-1-methyl-1H-1,3-benzodiazol-2-yl]propanoic acid to serve as leads for the development of new therapeutic agents (Bai et al., 2020).
Chemical Synthesis and Applications
In the realm of chemical synthesis, the importance of structurally related compounds as intermediates for developing metal passivators and light-sensitive materials has been emphasized. For example, the practical synthesis of 5,5′-Methylene-bis(benzotriazole) demonstrates the utility of related chemical structures in the preparation of compounds with significant industrial applications (Gu, Yu, Zhang, & Xu, 2009).
Role in Environmental Remediation
The enzymatic degradation of organic pollutants, including those related to or structurally similar to 3-[5-(diethylsulfamoyl)-1-methyl-1H-1,3-benzodiazol-2-yl]propanoic acid, showcases an innovative approach to remediation. The use of redox mediators enhances the efficiency of enzymes in breaking down recalcitrant compounds, highlighting the potential for future applications in cleaner production technologies (Husain & Husain, 2007).
特性
IUPAC Name |
3-[5-(diethylsulfamoyl)-1-methylbenzimidazol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-4-18(5-2)23(21,22)11-6-7-13-12(10-11)16-14(17(13)3)8-9-15(19)20/h6-7,10H,4-5,8-9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFPGLYRCBMJNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(C(=N2)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(diethylsulfamoyl)-1-methyl-1H-1,3-benzodiazol-2-yl]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate](/img/structure/B2940732.png)
![2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2940734.png)

![1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride](/img/no-structure.png)




![7-(2-bromophenoxy)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B2940745.png)



![3-(3,4-difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2940754.png)